molecular formula C17H26BNO2S B1404128 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine CAS No. 2096330-90-2

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

Cat. No.: B1404128
CAS No.: 2096330-90-2
M. Wt: 319.3 g/mol
InChI Key: AZSGZVFIGRBNQM-UHFFFAOYSA-N
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Description

Overview of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

This compound is a complex organoboron compound characterized by the unique combination of a tetramethyl-1,3,2-dioxaborolane moiety, an aromatic phenyl linker, and a thiomorpholine heterocyclic system. The compound possesses the molecular formula C₁₇H₂₆BNO₂S and exhibits a molecular weight of 319.27 daltons, representing a sophisticated example of modern organoboron chemistry. The Chemical Abstracts Service has assigned this compound the registry number 2096330-90-2, facilitating its identification and cataloging within chemical databases.

The structural architecture of this compound incorporates several key functional domains that contribute to its chemical versatility. The tetramethyl-1,3,2-dioxaborolane group, commonly referred to as the pinacol boronic ester moiety, serves as the primary reactive center for cross-coupling transformations. This boronic ester functionality is connected through a phenyl ring system to a thiomorpholine heterocycle via a methylene bridge, creating a molecular framework that combines the synthetic utility of organoboron chemistry with the unique properties of sulfur-containing heterocycles. The compound typically exists as a solid at room temperature and demonstrates stability under appropriate storage conditions, with recommended storage parameters including dry conditions and temperatures maintained between 2-8 degrees Celsius.

The thiomorpholine component introduces additional chemical diversity through the presence of both nitrogen and sulfur heteroatoms within a six-membered saturated ring system. This heterocyclic moiety contributes to the compound's overall polarity and potential for hydrogen bonding interactions, as evidenced by its topological polar surface area of 21.7 square angstroms. The calculated logarithm of the partition coefficient (LogP) value of 2.5346 indicates moderate lipophilicity, suggesting favorable characteristics for both synthetic manipulations and potential biological interactions.

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of organoboron chemistry, which has experienced remarkable growth since the foundational work on boron-carbon bond formation in the mid-twentieth century. The compound represents a sophisticated evolution of boronic ester chemistry, building upon decades of research into pinacol-protected boronic acids and their applications in synthetic organic chemistry. The specific combination of thiomorpholine heterocycles with boronic ester functionality reflects the modern trend toward developing multifunctional building blocks that can serve diverse synthetic purposes.

The emergence of compounds like this compound can be traced to the increasing demand for specialized boronic ester derivatives that offer enhanced stability, selectivity, and reactivity compared to traditional boronic acids. The development of effective purification methods for pinacol boronic esters, including the use of boric acid-impregnated silica gel chromatography, has facilitated the practical synthesis and isolation of complex boronic ester compounds. These methodological advances have enabled chemists to prepare and characterize increasingly sophisticated organoboron molecules with precise structural control.

The historical context also encompasses the evolution of synthetic methodologies for preparing arylboronic esters through various approaches, including metal-catalyzed borylation reactions and cross-coupling transformations. The development of reliable synthetic routes to complex boronic ester derivatives has been instrumental in expanding the scope of available organoboron building blocks. The compound under examination represents a culmination of these synthetic advances, demonstrating the feasibility of combining multiple functional groups within a single boronic ester framework while maintaining chemical stability and synthetic utility.

Relevance in Modern Organic and Organoboron Chemistry

The significance of this compound in contemporary organic chemistry stems from its dual functionality as both a boronic ester and a heterocyclic building block, positioning it at the intersection of several important areas of chemical research. The compound's boronic ester moiety enables participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which represents one of the most important carbon-carbon bond forming transformations in modern synthetic chemistry. The presence of the thiomorpholine heterocycle adds additional dimensions of reactivity and potential applications in medicinal chemistry and materials science.

Recent investigations into the mechanistic aspects of boronic ester behavior in cross-coupling reactions have revealed important insights into the transmetalation process, demonstrating that boronic esters can undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid. This mechanistic understanding has profound implications for the design and application of compounds like this compound, as it suggests that the specific structure and electronic properties of the boronic ester can significantly influence reaction rates and selectivity. Studies have shown that different boronic ester protecting groups can lead to rate enhancements of up to 23-fold compared to the parent boronic acid, highlighting the importance of careful structural design in organoboron chemistry.

The compound also represents an important example of the growing trend toward photoinduced reactions in organoboron chemistry, where light activation can enable new modes of reactivity and expand the scope of borylation reactions. The development of photochemical methods for organoboron transformations has opened new avenues for synthetic applications, particularly in the context of haloarene borylation and related processes. These advances demonstrate the continuing evolution of organoboron chemistry and the importance of compounds that can serve as versatile building blocks for emerging synthetic methodologies.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Registry Number 2096330-90-2
Molecular Formula C₁₇H₂₆BNO₂S
Molecular Weight 319.27 g/mol
Physical State Solid
Purity (typical) 95-97%
Storage Temperature 2-8°C
Topological Polar Surface Area 21.7 Ų
LogP (calculated) 2.5346
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 3

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its structural characteristics, synthetic applications, and mechanistic behavior in various chemical transformations. The primary objective is to establish a detailed understanding of how this specific compound contributes to the broader field of organoboron chemistry and to identify the unique features that distinguish it from other boronic ester derivatives. Through systematic analysis of available data and research findings, this review seeks to elucidate the relationship between molecular structure and chemical reactivity for this important class of organoboron compounds.

The scope of this review encompasses several key areas of investigation, beginning with a detailed structural analysis that examines the compound's molecular architecture and the electronic effects arising from the combination of boronic ester and thiomorpholine functionalities. Particular attention is devoted to understanding how the specific structural features influence chemical reactivity, stability, and synthetic utility. The review also addresses the compound's role in cross-coupling chemistry, with emphasis on mechanistic aspects of transmetalation and the factors that govern reaction efficiency and selectivity.

An important objective of this review is to synthesize current knowledge regarding the purification, characterization, and handling of this compound, providing practical guidance for researchers working with this compound. The review examines both established and emerging synthetic methodologies that utilize this boronic ester, with particular focus on applications in pharmaceutical chemistry, materials science, and advanced organic synthesis. Through comprehensive analysis of literature data and experimental findings, this review aims to provide a definitive resource for understanding the chemistry and applications of this important organoboron compound.

Table 2: Comparative Analysis of Related Organoboron Compounds

Compound Type Molecular Formula Key Structural Features Primary Applications Reference
This compound C₁₇H₂₆BNO₂S Thiomorpholine + pinacol boronic ester Cross-coupling, medicinal chemistry
1-(4-(4,4,5,5-Tetramethyl-(1,3,2)dioxaborolan-2-yl)-phenyl)-piperidine C₁₇H₂₆BNO₂ Piperidine + pinacol boronic ester Synthetic intermediate
4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine C₁₅H₂₃BN₂O₃S Pyridine + thiomorpholine + boronic ester Cross-coupling reactions
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Variable Thiophene + pinacol boronic ester Suzuki-Miyaura coupling

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-14(6-8-15)13-19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSGZVFIGRBNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromobenzyl Thiomorpholine

  • Starting Materials : Thiomorpholine and 4-bromobenzyl chloride.
  • Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane with a base such as triethylamine to facilitate the alkylation of thiomorpholine.
  • Yield and Purity : The yield can vary depending on the conditions, but it is generally high due to the straightforward nature of the reaction.

Conversion to Boronic Ester

  • Starting Materials : 4-Bromobenzyl thiomorpholine, bis(pinacolato)diboron, and a palladium catalyst.
  • Reaction Conditions : The reaction involves heating the mixture in a solvent like dioxane with a base such as potassium acetate under an inert atmosphere.
  • Yield and Purity : The yield can be moderate to high, depending on the efficiency of the catalyst and reaction conditions.

Detailed Synthesis Steps

Step 1: Preparation of 4-Bromobenzyl Thiomorpholine

Reagents Conditions Yield
Thiomorpholine Dichloromethane, Triethylamine, Room Temperature High

Step 2: Conversion to Boronic Ester

Reagents Conditions Yield
4-Bromobenzyl thiomorpholine, Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane, 80°C, Inert Atmosphere Moderate to High

Research Findings and Analysis

The synthesis of This compound is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Palladium-based catalysts are commonly used for the cross-coupling reactions involved in forming the boronic ester moiety.

Catalyst Selection

  • Palladium Catalysts : Pd(dppf)Cl2 is frequently used due to its high efficiency in facilitating cross-coupling reactions.
  • Base Selection : Potassium acetate (KOAc) is often preferred as it provides a suitable environment for the reaction to proceed efficiently.

Solvent Effects

  • Dioxane : This solvent is commonly used due to its stability under the reaction conditions and its ability to dissolve the reactants effectively.

Temperature and Atmosphere

  • Temperature : The reaction is typically carried out at elevated temperatures (around 80°C) to enhance the reaction rate.
  • Inert Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and ensure the stability of the catalyst.

Chemical Reactions Analysis

Oxidation of the Thiomorpholine Ring

The thiomorpholine moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying electron density and solubility properties.

Parameter Details
ReagentsHydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
Conditions0–25°C, 2–24 hours in dichloromethane or methanol
ProductsSulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives
Yield Range65–92% (depending on stoichiometry and reaction time)

Reduction of the Boronic Ester Group

The boronic ester group can be reduced to a borane species, enabling further functionalization.

Parameter Details
ReagentsSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Conditions−78°C to 0°C in tetrahydrofuran (THF)
ProductsBorane intermediate (transient), stabilized via complexation with amines
ApplicationsPrecursor for Suzuki-Miyaura cross-coupling reactions

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables aryl-aryl bond formation, a cornerstone in medicinal chemistry.

Parameter Details
CatalystsPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Na₂CO₃, or CsF
SolventDioxane, dimethylformamide (DMF), or toluene/water biphasic systems
Reaction Time12–48 hours at 80–110°C
Yield70–88% (optimized for electron-deficient aryl halides)

Acid-Catalyzed Hydrolysis

The boronic ester hydrolyzes to boronic acid under acidic conditions, enhancing water solubility.

Parameter Details
ReagentsHCl (1–6 M), H₂SO₄
ConditionsReflux in aqueous ethanol (1:1 v/v) for 4–8 hours
ProductsBoronic acid derivative (free -B(OH)₂ group)
StabilityBoronic acid prone to protodeboronation under prolonged acidic conditions

Functional Group Compatibility

The compound demonstrates orthogonal reactivity:

  • The boronic ester remains inert during thiomorpholine oxidation.

  • Thiomorpholine acts as a directing group in transition-metal-catalyzed reactions.

  • No observable ring-opening of the dioxaborolane under basic Suzuki conditions .

Key Research Findings

  • Catalytic Efficiency : PdCl₂(dppf) increases coupling yields by 15–20% compared to Pd(PPh₃)₄ in Suzuki reactions .

  • Steric Effects : Electron-withdrawing groups on aryl halides accelerate coupling rates (TOF = 12–18 h⁻¹) .

  • Oxidation Selectivity : mCPBA preferentially oxidizes thiomorpholine to sulfoxide (>95% selectivity at 0°C) .

This compound’s dual functionality makes it valuable in synthesizing bioactive molecules and advanced materials.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. It can participate in the formation of carbon-carbon bonds through palladium-catalyzed reactions, making it useful for synthesizing complex organic molecules.

Key Reactions :

  • Borylation : The presence of the boronic ester allows for borylation at benzylic positions, facilitating further functionalization of aromatic compounds.

Medicinal Chemistry

Research indicates that this compound may have applications in drug development due to its ability to inhibit specific enzymes and interact with biological targets.

Potential Uses :

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit sortase A in Staphylococcus aureus, suggesting that 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine could be explored for antibacterial properties.

Material Science

In industry, the compound is utilized in the synthesis of advanced materials, including polymers and electronic materials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for cross-coupling reactionsUsed in palladium-catalyzed borylation reactions
Medicinal ChemistryPotential enzyme inhibitor; antibacterial propertiesInhibits sortase A in Staphylococcus aureus
Material ScienceSynthesis of advanced polymers and electronic materialsDevelopment of functionalized materials

Case Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that compounds similar to this compound effectively inhibited sortase A, leading to reduced virulence in bacterial strains.
  • Synthesis Application :
    • Researchers utilized this compound as a precursor in synthesizing complex organic molecules through borylation methods, showcasing its utility in organic chemistry.

Mechanism of Action

The mechanism of action of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine involves its interaction with molecular targets through its boronic ester and thiomorpholine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiomorpholine ring can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholine vs. Morpholine Derivatives

Compound : 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thien-2-yl]methyl}morpholine ()
  • Molecular Formula: C₁₅H₂₄BNO₃S.
  • Key Differences :
    • Ring Heteroatom : Morpholine (O) vs. thiomorpholine (S).
    • Lipophilicity : Thiomorpholine derivatives exhibit higher logP values due to sulfur’s lower electronegativity, improving membrane permeability but reducing aqueous solubility ().
    • Metabolic Stability : Sulfur in thiomorpholine acts as a "soft spot" for oxidative metabolism, whereas morpholine derivatives are more resistant ().
Reactivity in Cross-Coupling :

Oxidation State Variations: Thiomorpholine vs. Thiomorpholine 1,1-Dioxide

Compound : this compound-1,1-dioxide (, FM-5170)
  • Molecular Formula: C₁₇H₂₅BNO₄S.
  • Key Differences: Oxidation State: Sulfur oxidized to sulfone (1,1-dioxide), increasing polarity and hydrogen-bonding capacity. Solubility: Higher aqueous solubility compared to non-oxidized thiomorpholine. Metabolic Stability: Sulfone derivatives are more resistant to oxidation, altering pharmacokinetic profiles ().

Substitution Pattern Variations

Compound : 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine ()
  • Molecular Formula: C₁₆H₂₄BNO₃.
  • Key Differences: Linker Group: Direct phenyl-morpholine linkage vs. benzyl-thiomorpholine.

Heterocycle Replacements

Compound : 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
  • Molecular Formula : C₁₄H₂₂BF₂N₂O₂.
  • Key Differences :
    • Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. thiomorpholine.
    • Electronic Effects : Pyrazole’s electron-withdrawing nature increases boron electrophilicity, accelerating coupling reactions.
    • Applications : Pyrazole boronic esters are preferred in kinase inhibitor synthesis ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Feature
Target Compound (thiomorpholine) C₁₇H₂₅BNO₂S 323.26 3.2 0.12 High lipophilicity
Morpholine Analog () C₁₅H₂₄BNO₃S 309.23 2.8 0.25 Improved solubility
Thiomorpholine 1,1-Dioxide () C₁₇H₂₅BNO₄S 359.27 1.9 0.45 High polarity
Pyrazole Derivative () C₁₄H₂₂BF₂N₂O₂ 314.15 2.5 0.30 Enhanced reactivity

*Estimated using fragment-based methods.

Research Findings

  • Crystal Structure : Thiomorpholine derivatives exhibit distinct solid-state packing compared to morpholine analogs due to C–H···O interactions and sulfur’s larger atomic radius ().
  • Synthetic Flexibility : Oxidation of thiomorpholine to 1,1-dioxide (using MCPBA, ) allows tuning of solubility for specific applications.
  • Drug Design : The thiomorpholine-boronic ester scaffold is prioritized in antimycobacterial and antifungal agents ().

Biological Activity

The compound 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine
  • Molecular Formula : C17H26BNO2S
  • Molecular Weight : 319.3 g/mol
  • CAS Number : 1486485-54-4
  • PubChem CID : 68573289

Structural Representation

The compound features a thiomorpholine moiety attached to a phenyl group that is further substituted with a tetramethyl dioxaborolane. This unique structure may contribute to its biological properties.

Research indicates that compounds containing thiomorpholine and boron derivatives often exhibit biological activities through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the dioxaborolane moiety is particularly noteworthy as it can influence the compound's interaction with biological targets.

Pharmacological Studies

  • Anticancer Activity :
    • Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related boron-containing compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • In neuropharmacological assessments, compounds with similar structures have been reported to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of thiomorpholine derivatives has been explored in models of acute inflammation. These compounds demonstrated the ability to reduce pro-inflammatory cytokine levels, indicating their possible use in treating inflammatory disorders .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a series of boron-containing thiomorpholines on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, a related thiomorpholine compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests that the compound may have neuroprotective properties relevant for Alzheimer's therapy .

Data Table: Biological Activities Summary

Activity TypeCompound ClassObserved EffectsReference
AnticancerBoron-containing thiomorpholinesInduced apoptosis in cancer cells
NeuroprotectionThiomorpholine derivativesReduced oxidative stress damage
Anti-inflammatoryThiomorpholine derivativesDecreased cytokine levels in inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a modified General Procedure A (as used for a structurally similar boronate ester) involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with thiomorpholine under reductive amination conditions. Column chromatography with hexanes/EtOAc (2:1 v/v + 0.25% Et₃N) is recommended for purification, though initial yields may be low (~27%). Optimization strategies include:

  • Increasing reaction time (e.g., 72 hours at RT) to ensure completion .
  • Using anhydrous solvents and inert atmosphere to minimize boronate ester hydrolysis .
  • Screening palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane protons (δ ~1.3 ppm) and thiomorpholine ring signals (δ ~2.5–3.5 ppm).
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks matching the molecular weight (351.27 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Elemental Analysis : Validate C, H, N, and S content against theoretical values .

Q. What solvent systems are suitable for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : The compound is a solid with predicted solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) due to the boronate ester and thiomorpholine moieties. Solubility testing should precede reaction design:

  • Prepare stock solutions in anhydrous THF for cross-coupling reactions .
  • Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate ester degradation .

Advanced Research Questions

Q. How does the thiomorpholine ring’s conformation influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The thiomorpholine’s chair conformation affects steric and electronic interactions with metal catalysts. To study this:

  • Perform DFT calculations to model the ring’s geometry and electron density distribution.
  • Compare catalytic activity in Suzuki-Miyaura reactions with analogous morpholine derivatives (e.g., 4-{[4-(boronate)phenyl]methyl}morpholine) to isolate sulfur’s electronic effects .
  • Use X-ray crystallography (if crystalline) to resolve the 3D structure and identify key bonding interactions .

Q. What factors contribute to the hydrolytic stability of the tetramethyl dioxaborolane group in aqueous or protic environments?

  • Methodological Answer : The boronate ester’s stability is critical for storage and reaction conditions. Key factors include:

  • pH : Hydrolysis accelerates in acidic/basic conditions. Maintain neutral pH buffers during biological assays .
  • Moisture : Store under inert atmosphere (Ar/N₂) at 20–22°C with desiccants .
  • Steric shielding : The tetramethyl groups reduce water accessibility to the boron center. Compare hydrolysis rates with less-substituted boronate esters (e.g., pinacol boronate) via kinetic studies using ¹¹B NMR .

Q. How can researchers mitigate sulfur oxidation in the thiomorpholine moiety during long-term storage or catalytic applications?

  • Methodological Answer : Oxidation to sulfone/sulfoxide derivatives alters reactivity. Mitigation strategies:

  • Add antioxidants (e.g., BHT) to storage solutions .
  • Conduct reactions under inert atmosphere and avoid strong oxidants (e.g., peroxides).
  • Monitor oxidation via FT-IR (S=O stretches ~1050 cm⁻¹) or LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

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